Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate;dihydrochloride
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Overview
Description
Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate;dihydrochloride: is a chemical compound belonging to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. The presence of the amino group and the carboxylate moiety makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate;dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of the Methyl Group: Methylation reactions are employed to introduce the methyl group at the appropriate position on the pyrrolidine ring.
Carboxylation: The carboxylate group is introduced through esterification reactions.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, amides, and other oxidized forms.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds and amides.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate;dihydrochloride is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate;dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism of action would need to be determined through experimental studies and molecular modeling.
Comparison with Similar Compounds
Pyrrolidine: A related compound without the methyl and carboxylate groups.
Pyrrole: A five-membered ring containing nitrogen but with a different structure.
Pyrrolidone: A derivative with a ketone group instead of a carboxylate.
Uniqueness: Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C7H16Cl2N2O2 |
---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl 4-amino-1-methylpyrrolidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9-3-5(6(8)4-9)7(10)11-2;;/h5-6H,3-4,8H2,1-2H3;2*1H |
InChI Key |
WTWBZDMYGRTXFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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